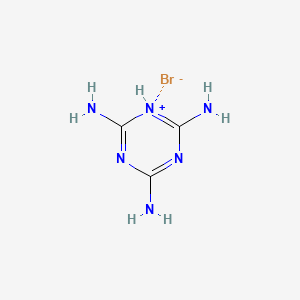

1,3,5-Triazine-2,4,6-triamine, hydrobromide

描述

1,3,5-Triazine-2,4,6-triamine, hydrobromide: . It is a derivative of melamine, a triazine compound, and is typically found as a white to pale yellow crystalline powder . This compound is known for its stability and is used in various applications, including as a catalyst and chemical reagent in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6-triamine, hydrobromide is generally synthesized by reacting melamine with hydrobromic acid . The reaction typically involves dissolving melamine in an aqueous solution of hydrobromic acid, followed by crystallization to obtain the desired product.

Industrial Production Methods: The industrial production of this compound follows a similar route, where large-scale reactors are used to mix melamine and hydrobromic acid under controlled conditions. The reaction mixture is then subjected to crystallization, filtration, and drying processes to yield the final product .

化学反应分析

Types of Reactions: 1,3,5-Triazine-2,4,6-triamine, hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino groups.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include substituted triazines where one or more amino groups are replaced by other functional groups.

Oxidation Reactions: Products can include oxidized derivatives of the triazine ring.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1,3,5-Triazine-2,4,6-triamine derivatives in cancer treatment. A notable investigation evaluated a series of s-triazine hydrazone derivatives for their antiproliferative activity against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The compounds demonstrated IC50 values ranging from 1.0 µM to 19.51 µM, indicating strong to moderate activity against these cancer types .

Table 1: Antiproliferative Activity of Triazine Derivatives

| Compound ID | Structure Type | IC50 (µM) MCF-7 | IC50 (µM) HCT-116 |

|---|---|---|---|

| 11 | Morpholine-substituted | 1.0 | 0.98 |

| 10 | Piperidine-substituted | 32.8 | >50 |

| 12 | Mixed substituents | 17.7 | 30.4 |

The study concluded that the substituents on the s-triazine core significantly influence the antiproliferative activity .

Diabetes Management

Another application of this compound is in the management of metabolic syndromes and diabetes. A patent describes its use as a pharmaceutical composition for treating diabetes characterized by insulin resistance and metabolic abnormalities . The compound's mechanism involves enhancing glucose metabolism and reducing blood glucose levels.

Material Science

Polymer Production

In material science, melamine is widely used in the production of resins and plastics. Melamine-formaldehyde resin is a thermosetting plastic known for its durability and resistance to heat and chemicals. This resin is utilized in laminates, adhesives, and coatings .

Table 2: Properties of Melamine-Formaldehyde Resin

| Property | Value |

|---|---|

| Density | 1.20 g/cm³ |

| Thermal Stability | Up to 150 °C |

| Chemical Resistance | Excellent against acids/bases |

Agriculture

Fertilizers

Melamine has been explored as a slow-release nitrogen fertilizer due to its high nitrogen content (66% by weight). Its slow degradation rate allows for prolonged nutrient availability in soil systems .

Case Study: Use in Fertilizers

A study demonstrated the effectiveness of melamine-based fertilizers in enhancing crop yield compared to traditional urea fertilizers. The application resulted in a significant increase in nitrogen uptake and improved plant growth metrics over a growing season .

作用机制

The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, hydrobromide involves its ability to act as a nucleophile due to the presence of amino groups. These groups can participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The compound can also form hydrogen bonds, which play a role in its catalytic activity .

相似化合物的比较

Melamine (1,3,5-Triazine-2,4,6-triamine): A common derivative used in the production of plastics and resins.

Cyanuric Acid (1,3,5-Triazine-2,4,6-triol): Used in the production of herbicides and disinfectants.

Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine): A starting material for the synthesis of various herbicides.

Uniqueness: 1,3,5-Triazine-2,4,6-triamine, hydrobromide is unique due to its bromide component, which imparts specific chemical properties and reactivity. This makes it particularly useful as a flame retardant and in certain catalytic applications .

生物活性

1,3,5-Triazine-2,4,6-triamine, commonly known as melamine when in its hydrobromide form, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activities

1,3,5-Triazine derivatives have been recognized for their antiviral , antibacterial , anticancer , and anti-inflammatory properties. The compound has been investigated for various therapeutic applications, including the treatment of metabolic syndromes and cancers associated with the deletion of the P53 gene .

Table 1: Summary of Biological Activities

The biological activity of 1,3,5-Triazine-2,4,6-triamine is attributed to its ability to interact with specific biological targets. For instance:

- Antiviral Mechanism : Molecular docking studies indicate that the compound can form hydrogen bonds with key amino acids in viral proteins, enhancing its antiviral efficacy against PVY .

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells and modulate pathways associated with tumor growth and survival .

- Antibacterial Action : The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes essential for bacterial survival .

Study on Antiviral Activity

A recent study evaluated the antiviral properties of a derivative of 1,3,5-Triazine-2,4,6-triamine against PVY. The results indicated:

- Curative Activity : 53.3% effectiveness.

- Protective Activity : 56.9% effectiveness.

- Inactivation Activity : 85.8% effectiveness.

These results were comparable to established antiviral agents like ningnanmycin .

Research on Anticancer Properties

Another study highlighted the anticancer potential of the compound in models with P53 gene deletions. The findings suggested that treatment with 1,3,5-Triazine derivatives resulted in significant tumor reduction and improved survival rates in experimental models .

属性

CAS 编号 |

29305-12-2 |

|---|---|

分子式 |

C3H7BrN6 |

分子量 |

207.03 g/mol |

IUPAC 名称 |

1,3,5-triazine-2,4,6-triamine;hydrobromide |

InChI |

InChI=1S/C3H6N6.BrH/c4-1-7-2(5)9-3(6)8-1;/h(H6,4,5,6,7,8,9);1H |

InChI 键 |

PVKCVCDTYNNNOG-UHFFFAOYSA-N |

SMILES |

C1(=[NH+]C(=NC(=N1)N)N)N.[Br-] |

规范 SMILES |

C1(=NC(=NC(=N1)N)N)N.Br |

Key on ui other cas no. |

29305-12-2 |

相关CAS编号 |

148292-44-8 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。